molecular formula C15H20N2 B1385261 N-(1H-Indol-6-ylmethyl)cyclohexanamine CAS No. 1017791-20-6

N-(1H-Indol-6-ylmethyl)cyclohexanamine

Cat. No. B1385261
CAS RN: 1017791-20-6
M. Wt: 228.33 g/mol
InChI Key: OILRJBJNDOPALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indol-6-ylmethyl)cyclohexanamine is a novel compound that has gained attention from various fields of research and industry due to its diverse applications. It is also known as N-CYCLOHEXYL-1H-INDOLE-3-METHYLAMINE .


Synthesis Analysis

A convenient methodology for the synthesis of previously unreported (1 H -indol-6-yl)phosphonic acid derivatives has been described. The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol .


Molecular Structure Analysis

The molecular formula of N-(1H-Indol-6-ylmethyl)cyclohexanamine is C15H20N2. The molecular weight is 228.33 g/mol.


Chemical Reactions Analysis

The strategies for the synthesis of 1 H - and 2 H -indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(1H-Indol-6-ylmethyl)cyclohexanamine such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of N-(1H-Indol-6-ylmethyl)cyclohexanamine exhibit potential anticancer activity. For example, compounds synthesized using this structure demonstrated good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. These findings suggest the potential of N-(1H-Indol-6-ylmethyl)cyclohexanamine derivatives in cancer therapy (Kumar et al., 2013).

Development of Antagonists

N-(1H-Indol-6-ylmethyl)cyclohexanamine derivatives have been utilized in the design and synthesis of potent antagonists for specific receptors. For instance, a series of cyclohexanamine derivatives were developed as potent and selective human neuropeptide Y Y1 receptor antagonists. These developments highlight the chemical's utility in creating targeted therapeutic agents (Cho et al., 2009).

Synthesis of Diverse Organic Compounds

The compound has been involved in the synthesis of a wide range of organic compounds, such as substituted carbazoles and cyclopent[b]indoles. These syntheses lead to compounds with a variety of applications, from pharmaceuticals to materials science (Katritzky et al., 1996).

Thermodynamic Properties

Studies have also been conducted on the thermodynamic properties of cyclohexanamine derivatives. Understanding these properties is essential for practical applications in various fields, including materials science and chemical engineering (Verevkin & Emel̀yanenko, 2015).

Development of Serotonin Receptor Agonists

Derivatives of N-(1H-Indol-6-ylmethyl)cyclohexanamine have been explored for their potential as serotonin receptor agonists. These compounds may have applications in treating disorders such as depression and anxiety (Evrard et al., 2005).

Safety And Hazards

The specific safety and hazards related to N-(1H-Indol-6-ylmethyl)cyclohexanamine are not explicitly mentioned in the available resources. It’s always recommended to handle chemicals with appropriate safety measures .

properties

IUPAC Name

N-(1H-indol-6-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-4-14(5-3-1)17-11-12-6-7-13-8-9-16-15(13)10-12/h6-10,14,16-17H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILRJBJNDOPALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Indol-6-ylmethyl)cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Indol-6-ylmethyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(1H-Indol-6-ylmethyl)cyclohexanamine
Reactant of Route 3
Reactant of Route 3
N-(1H-Indol-6-ylmethyl)cyclohexanamine
Reactant of Route 4
Reactant of Route 4
N-(1H-Indol-6-ylmethyl)cyclohexanamine
Reactant of Route 5
Reactant of Route 5
N-(1H-Indol-6-ylmethyl)cyclohexanamine
Reactant of Route 6
Reactant of Route 6
N-(1H-Indol-6-ylmethyl)cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.